3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazoloquinoline core substituted with methoxy and nitro groups on the phenyl rings, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazoloquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzophenone and hydrazine derivatives. The reaction conditions often require heating in the presence of a catalyst like acetic acid or a base such as sodium ethoxide.
Substitution Reactions: The introduction of the methoxy and nitro groups can be carried out through electrophilic aromatic substitution reactions. For instance, the methoxy group can be introduced using methanol in the presence of an acid catalyst, while the nitro group can be added using nitration reactions involving nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous conditions.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) in the presence of Lewis acids (aluminum chloride).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoloquinolines depending on the electrophile used.
Scientific Research Applications
3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit key enzymes involved in cell proliferation.
Biological Studies: The compound is used in research to understand its effects on various biological pathways, including its role as an inhibitor of specific kinases.
Material Science: Due to its unique electronic properties, it is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as DNA and enzymes. The nitro group can participate in redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the nitro group, which may result in different biological activities.
3-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the methoxy group, affecting its electronic properties and reactivity.
Uniqueness
The presence of both methoxy and nitro groups in 3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline makes it unique in terms of its electronic properties and potential biological activities. These substituents can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c1-30-18-9-4-6-15(12-18)22-20-14-24-21-11-3-2-10-19(21)23(20)26(25-22)16-7-5-8-17(13-16)27(28)29/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDWPMZCNGWALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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